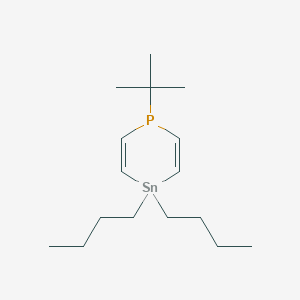
4,4-Dibutyl-1-tert-butyl-1,4-dihydro-1,4-phosphastannine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dibutyl-1-tert-butyl-1,4-dihydro-1,4-phosphastannine is a chemical compound known for its unique structure and properties It belongs to the class of organophosphorus compounds and contains both phosphorus and tin atoms within its molecular framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dibutyl-1-tert-butyl-1,4-dihydro-1,4-phosphastannine typically involves the reaction of organotin compounds with organophosphorus reagents. One common method includes the reaction of dibutyltin dichloride with tert-butylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often employ continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dibutyl-1-tert-butyl-1,4-dihydro-1,4-phosphastannine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides and tin oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine and stannane derivatives.
Substitution: The compound can undergo substitution reactions where the butyl or tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or Grignard reagents.
Major Products Formed
Oxidation: Phosphine oxides and tin oxides.
Reduction: Phosphine and stannane derivatives.
Substitution: Various substituted phosphastannine derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,4-Dibutyl-1-tert-butyl-1,4-dihydro-1,4-phosphastannine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4,4-Dibutyl-1-tert-butyl-1,4-dihydro-1,4-phosphastannine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may influence its biological activity. Additionally, its unique structure allows it to participate in various chemical reactions, thereby modulating its effects on molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dibutyl-1,4-dihydro-1,4-phosphastannine: Lacks the tert-butyl group, resulting in different chemical properties.
1-tert-butyl-1,4-dihydro-1,4-phosphastannine: Lacks the dibutyl groups, leading to variations in reactivity and applications.
Uniqueness
4,4-Dibutyl-1-tert-butyl-1,4-dihydro-1,4-phosphastannine is unique due to the presence of both dibutyl and tert-butyl groups, which confer distinct steric and electronic properties
Propriétés
Numéro CAS |
63429-64-1 |
|---|---|
Formule moléculaire |
C16H31PSn |
Poids moléculaire |
373.1 g/mol |
Nom IUPAC |
4,4-dibutyl-1-tert-butyl-1,4-phosphastannine |
InChI |
InChI=1S/C8H13P.2C4H9.Sn/c1-6-9(7-2)8(3,4)5;2*1-3-4-2;/h1-2,6-7H,3-5H3;2*1,3-4H2,2H3; |
Clé InChI |
VOGHYOMIRIUGLA-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn]1(C=CP(C=C1)C(C)(C)C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



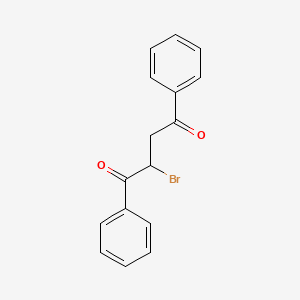
![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)
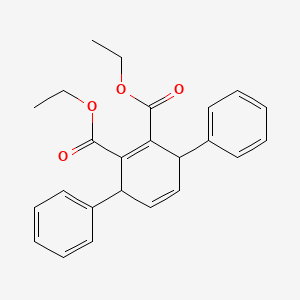

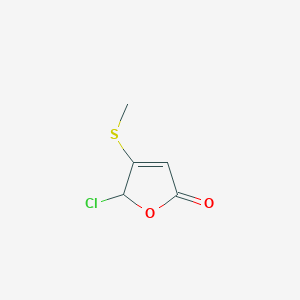
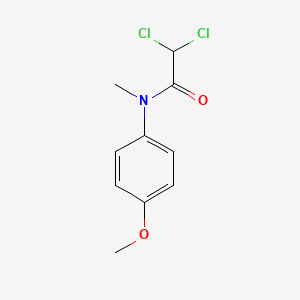
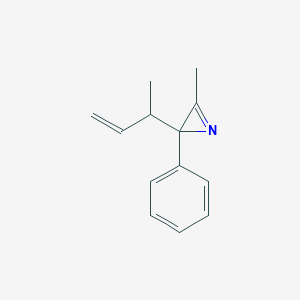
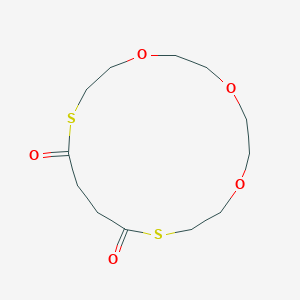
![1,2-Diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14513220.png)
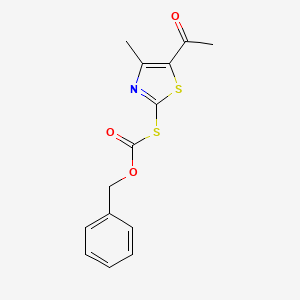

![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)

